molecular formula C13H11N5O2S B11492184 4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide

4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide

Cat. No.: B11492184
M. Wt: 301.33 g/mol
InChI Key: IKVBDAAFFOXWKG-UHFFFAOYSA-N
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Description

4’-(1H-1,2,3,4-TETRAZOL-1-YL)-[1,1’-BIPHENYL]-4-SULFONAMIDE is a complex organic compound that features a tetrazole ring attached to a biphenyl structure with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(1H-1,2,3,4-TETRAZOL-1-YL)-[1,1’-BIPHENYL]-4-SULFONAMIDE typically involves the formation of the tetrazole ring followed by its attachment to the biphenyl structure. One common method for synthesizing tetrazoles is the reaction of sodium azide with nitriles in the presence of a catalyst such as zinc salts . The biphenyl structure can be synthesized through various methods, including Suzuki coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for the tetrazole formation and advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4’-(1H-1,2,3,4-TETRAZOL-1-YL)-[1,1’-BIPHENYL]-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the biphenyl rings .

Scientific Research Applications

4’-(1H-1,2,3,4-TETRAZOL-1-YL)-[1,1’-BIPHENYL]-4-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 4’-(1H-1,2,3,4-TETRAZOL-1-YL)-[1,1’-BIPHENYL]-4-SULFONAMIDE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. The biphenyl structure provides rigidity and hydrophobic interactions, enhancing binding affinity. The sulfonamide group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(1H-1,2,3,4-TETRAZOL-1-YL)-[1,1’-BIPHENYL]-4-SULFONAMIDE is unique due to its combination of a tetrazole ring, biphenyl structure, and sulfonamide group. This combination provides a distinct set of chemical properties, making it versatile for various applications in research and industry .

Properties

Molecular Formula

C13H11N5O2S

Molecular Weight

301.33 g/mol

IUPAC Name

4-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H11N5O2S/c14-21(19,20)13-7-3-11(4-8-13)10-1-5-12(6-2-10)18-9-15-16-17-18/h1-9H,(H2,14,19,20)

InChI Key

IKVBDAAFFOXWKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N3C=NN=N3

Origin of Product

United States

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